molecular formula C21H26O6 B12300771 Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

Cat. No.: B12300771
M. Wt: 374.4 g/mol
InChI Key: OEIVLTVYSSPDHE-UHFFFAOYSA-N
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Description

Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate is a complex organic compound belonging to the class of diterpene lactones. This compound is characterized by its unique structure, which includes a furan ring, a hydroxy group, and a carboxylate ester. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

The synthesis of methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a furan derivative with a suitable precursor under specific conditions. For instance, the compound can be synthesized by reacting a furan-3-yl derivative with a benzo[f]isochromene precursor in the presence of a catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve multi-step processes, including purification and isolation techniques to ensure the desired purity and yield .

Chemical Reactions Analysis

Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may lead to the formation of a ketone, while reduction can yield an alcohol .

Mechanism of Action

The mechanism of action of methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis . The molecular pathways involved in its action include the caspase-mediated apoptotic pathway and the inhibition of specific signaling pathways .

Comparison with Similar Compounds

When compared to other similar compounds, methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate stands out due to its unique structural features and biological activities. Similar compounds include other diterpene lactones such as salvinorin A and herkinorin . the presence of the furan ring and the specific arrangement of functional groups in this compound confer distinct properties and activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C21H26O6/c1-20-6-4-14-19(24)27-16(12-5-7-26-11-12)10-21(14,2)17(20)9-13(22)8-15(20)18(23)25-3/h5,7-8,11,13-14,16-17,22H,4,6,9-10H2,1-3H3

InChI Key

OEIVLTVYSSPDHE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)O)C)C4=COC=C4

Origin of Product

United States

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